molecular formula C5H3N5 B1595137 3-amino-1H-pyrazole-4,5-dicarbonitrile CAS No. 54385-49-8

3-amino-1H-pyrazole-4,5-dicarbonitrile

Cat. No.: B1595137
CAS No.: 54385-49-8
M. Wt: 133.11 g/mol
InChI Key: ZPICOUKAFAPIOK-UHFFFAOYSA-N
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Description

3-amino-1H-pyrazole-4,5-dicarbonitrile is a useful research compound. Its molecular formula is C5H3N5 and its molecular weight is 133.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1H-pyrazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5/c6-1-3-4(2-7)9-10-5(3)8/h(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPICOUKAFAPIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NN=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320676
Record name 3-amino-1H-pyrazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54385-49-8
Record name 54385-49-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-1H-pyrazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key reactions 3,4-Dicyano-5-aminopyrazole (also known as 3-amino-1H-pyrazole-4,5-dicarbonitrile) is known to undergo?

A1: 3,4-Dicyano-5-aminopyrazole exhibits reactivity with various reagents. For instance, it reacts with ethyl orthoformate [] and dimethylformamide diethylacetal []. These reactions highlight the versatile reactivity of the cyano and amino groups present in the molecule, offering potential routes for further synthetic modifications.

Q2: Has 3,4-Dicyano-5-aminopyrazole been explored in the context of metal complexation?

A2: Yes, research indicates that 3,4-Dicyano-5-aminopyrazole can act as a ligand in coordination chemistry. Specifically, it forms complexes with anhydrous divalent transition metal chlorides, and these complexes can further react with triphenylphosphine []. This suggests potential applications in materials science or catalysis.

Q3: Are there any studies highlighting the use of 3,4-Dicyano-5-aminopyrazole as a building block for more complex molecules?

A3: While the provided abstracts don't delve into detailed synthetic applications, one study showcases the synthesis of 3-cyano-4,6-bis(methylthio)pyrazolo[3,4-d]pyrimidine 1-riboside []. This example demonstrates the potential of using similar pyrazole derivatives in constructing elaborate heterocyclic systems, which are often found in biologically active compounds.

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